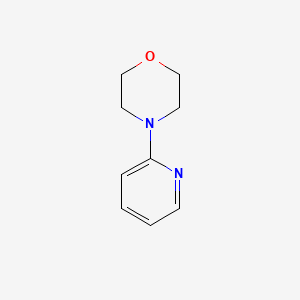

4-(Pyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPVOSNOIWGRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449992 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-25-2 | |

| Record name | 2-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Convergence of Pyridine and Morpholine in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)morpholine

In the landscape of medicinal chemistry and materials science, certain structural motifs appear with remarkable frequency, owing to their favorable physicochemical properties and versatile biological activities. The this compound scaffold is a prime example of such a privileged structure. It marries the electron-deficient, hydrogen-bond-accepting pyridine ring with the saturated, non-planar, and metabolically stable morpholine moiety. This combination imparts unique properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This guide, intended for researchers and drug development professionals, provides a detailed, first-principles approach to the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the practitioner can not only execute the protocol but also troubleshoot and adapt it. The primary method detailed is the Nucleophilic Aromatic Substitution (SNAr), a robust and accessible pathway for beginners.

Part 1: Mechanistic Underpinnings and Strategic Approach

The Chemistry of Pyridine: An Activated System for Nucleophilic Attack

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the pyridine ring and the morpholine nitrogen. The choice of reaction is dictated by the inherent electronic nature of the pyridine ring. Unlike benzene, which is electron-rich and undergoes electrophilic substitution, pyridine contains an electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms, particularly at the 2- and 4-positions (ortho and para to the nitrogen), electrophilic and thus susceptible to attack by nucleophiles.[2][3][4]

Chosen Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and fundamentally sound approach for this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is chosen for its operational simplicity, cost-effectiveness (as it avoids expensive metal catalysts), and clear mechanistic basis.[5][6]

The SNAr mechanism proceeds via two key steps:

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C-2 position of a 2-halopyridine (e.g., 2-chloropyridine). This step temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride).

The stability of the Meisenheimer intermediate is paramount. Attack at the C-2 (or C-4) position is strongly favored because it allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen atom through resonance, a highly stabilizing contribution that is not possible with attack at the C-3 position.[2][3]

While modern methods like the Buchwald-Hartwig amination offer a powerful, palladium-catalyzed alternative for forming C-N bonds, the SNAr reaction remains a highly effective and more accessible method for activated systems like 2-halopyridines.[7][8]

Part 2: Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound via SNAr.

Safety First: Reagent Hazard Overview

Prior to beginning any experimental work, it is critical to review the Safety Data Sheets (SDS) for all reagents.

-

2-Chloropyridine: Fatal if inhaled and toxic in contact with skin.[9] Causes skin and serious eye irritation.[9][10] All manipulations must be performed in a certified chemical fume hood.[9][10][11]

-

Morpholine: Flammable liquid and vapor.[11] Harmful if swallowed and causes severe skin burns and eye damage.[11] Work in a well-ventilated fume hood is mandatory.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, nitrile gloves, and tightly fitting safety goggles.[10][13]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 1.0 | (e.g., 1.14 g, 10 mmol) |

| Morpholine | C₄H₉NO | 87.12 | 3.0 | (e.g., 2.61 g, 2.66 mL, 30 mmol) |

| Toluene | C₇H₈ | 92.14 | - | 20 mL |

Note: In this protocol, excess morpholine acts as both the nucleophile and the acid scavenger, neutralizing the HCl generated during the reaction. Alternatively, 1.2 equivalents of morpholine could be used with 1.5 equivalents of a non-nucleophilic base like K₂CO₃.

Reaction Scheme

Caption: SNAr reaction of 2-chloropyridine with morpholine.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq) and toluene (20 mL).

-

Addition of Nucleophile: While stirring, add morpholine (3.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

TLC System: A typical mobile phase is 30% ethyl acetate in hexanes.

-

Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (2-chloropyridine) will have a different Rf value than the product. The reaction is complete when the 2-chloropyridine spot is no longer visible. This typically takes 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove excess morpholine and morpholine hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[14][15]

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.[14] Due to the basic nature of the product, adding 0.5-1% triethylamine to the eluent can prevent peak tailing and improve separation.[16]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.

-

Part 3: Workflow and Data Visualization

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine (CAS: 24255-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a pyridine ring and a morpholine moiety—are prevalent in a vast number of biologically active compounds, particularly as inhibitors of key signaling pathways in oncology. This guide will delve into the physicochemical properties, a robust synthesis protocol, methods for analytical quality control, and a detailed exploration of its potential as a modulator of the PI3K/Akt/mTOR pathway. The protocols and insights provided herein are designed to be a valuable resource for researchers investigating this and related small molecules.

Introduction: The Pyridine-Morpholine Scaffold in Drug Discovery

The fusion of a pyridine ring and a morpholine group creates a chemical scaffold with a unique combination of properties that make it highly valuable in drug design. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. The morpholine moiety, on the other hand, is a saturated heterocycle that often imparts favorable physicochemical properties to a molecule. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom.

This combination is particularly prominent in the development of kinase inhibitors, a major class of therapeutics in oncology. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, has been a primary focus for the development of such inhibitors. A significant number of potent PI3K inhibitors feature a morpholine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain. Given this precedent, this compound represents a foundational structure for fragment-based drug design and lead optimization campaigns targeting this important pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, membrane permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 24255-25-2 | |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1COCCN1C2=CC=CC=N2 | |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | |

| logP (calculated) | 0.9182 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 1 |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by the secondary amine of morpholine. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C2 carbon of 2-chloropyridine. This breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: General mechanism for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

-

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in any research application. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Chromatographic Conditions (Example):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

Pyridine Ring Protons: A multiplet around δ 8.2 ppm (1H, doublet), a multiplet around δ 7.5 ppm (1H, triplet of doublets), and two multiplets around δ 6.6-6.7 ppm (2H).

-

Morpholine Ring Protons: A triplet around δ 3.8 ppm (4H, -O-CH₂-) and a triplet around δ 3.5 ppm (4H, -N-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

Pyridine Ring Carbons: Peaks expected in the aromatic region (δ 100-160 ppm).

-

Morpholine Ring Carbons: A peak around δ 67 ppm (-O-CH₂-) and a peak around δ 46 ppm (-N-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₉H₁₂N₂O), the expected exact mass is 164.0950. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 165.1028.

Biological Applications: A Potential PI3K/Akt/mTOR Pathway Inhibitor

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Rationale for Targeting PI3K

The morpholine moiety is a key pharmacophore in numerous potent and selective PI3K inhibitors. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket. The pyridinyl group of this compound can then be further functionalized to achieve higher potency and selectivity for specific PI3K isoforms.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

To evaluate the inhibitory activity of this compound against PI3Kα, a luminescent kinase assay can be employed. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Principle: The PI3Kα enzyme phosphorylates a lipid substrate (e.g., PIP2) using ATP, which generates ADP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal.

Materials:

-

Purified recombinant PI3Kα (p110α/p85α) enzyme

-

PI3K lipid substrate (e.g., PI(4,5)P2)

-

ATP

-

PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO).

-

Enzyme/Substrate Addition: Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer and add 4 µL to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store at 4°C, protected from light.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the field of oncology. Its structural similarity to known kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and a clear rationale and methodology for its evaluation as a PI3K inhibitor. The protocols and data presented herein are intended to empower researchers to further explore the therapeutic potential of this and related compounds.

A Comprehensive Technical Guide to the Spectroscopic Data of 4-(Pyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The morpholine and pyridine moieties are common scaffolds in pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in established scientific principles and supported by authoritative references.

The structural integrity and purity of a compound are paramount in drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure and bonding of a substance. This guide is designed to serve as a practical reference for scientists, offering not just raw data, but also the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Isomerism

This compound consists of a morpholine ring attached to the second position of a pyridine ring. The nitrogen atom of the morpholine ring is the point of attachment. It's important to recognize that the morpholine ring typically adopts a chair conformation to minimize steric strain.[1][2]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for both the pyridine and morpholine ring protons.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | d | 1H | H-6 (Pyridine) |

| ~7.4-7.5 | t | 1H | H-4 (Pyridine) |

| ~6.6-6.7 | d | 1H | H-3 (Pyridine) |

| ~6.5-6.6 | t | 1H | H-5 (Pyridine) |

| ~3.7-3.8 | t | 4H | -O-CH₂- (Morpholine) |

| ~3.4-3.5 | t | 4H | -N-CH₂- (Morpholine) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Pyridine Protons: The protons on the pyridine ring appear in the aromatic region (δ 6.5-8.5 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.

-

Morpholine Protons: The morpholine protons appear as two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded (downfield) compared to those adjacent to the nitrogen atom (-N-CH₂-) due to the higher electronegativity of oxygen.[3] The triplet multiplicity arises from coupling with the adjacent CH₂ group. The chair conformation of the morpholine ring can lead to non-equivalence of the axial and equatorial protons, which may result in more complex splitting patterns in high-resolution spectra.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse to excite the protons.

-

Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2 (Pyridine) |

| ~148-150 | C-6 (Pyridine) |

| ~137-139 | C-4 (Pyridine) |

| ~112-114 | C-5 (Pyridine) |

| ~106-108 | C-3 (Pyridine) |

| ~66-68 | -O-CH₂- (Morpholine) |

| ~45-47 | -N-CH₂- (Morpholine) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Pyridine Carbons: The carbon atoms of the pyridine ring appear in the downfield region (δ 100-160 ppm). The C-2 carbon, directly attached to the morpholine nitrogen, is the most deshielded.

-

Morpholine Carbons: The carbon atoms of the morpholine ring appear in the upfield region. Similar to the ¹H NMR, the carbons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.[4][5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Acquisition:

-

A wider spectral width is required (typically 0-220 ppm).

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is typically needed.

-

Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio, resulting in single lines for each unique carbon.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 2: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M]⁺ | 164.0950 | ~164 |

| [M+H]⁺ | 165.1028 | ~165 |

Interpretation and Causality:

-

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (164.21 g/mol ).[6]

-

In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed, which helps in confirming the molecular weight.

-

Fragmentation patterns can provide further structural information. Common fragmentation pathways for morpholine-containing compounds involve cleavage of the morpholine ring.

Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle, which nebulizes the solution and creates charged droplets. As the solvent evaporates, ions are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Pyridine) |

| ~2850-2960 | C-H stretch | Aliphatic (Morpholine) |

| ~1590-1610 | C=C and C=N stretch | Aromatic (Pyridine) |

| ~1250-1350 | C-N stretch | Aryl-N (Pyridine-Morpholine) |

| ~1115-1140 | C-O-C stretch | Ether (Morpholine) |

Interpretation and Causality:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic pyridine ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the morpholine ring.[7]

-

Aromatic Ring Vibrations: The peaks in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-N and C-O-C Stretching: The strong absorption around 1115-1140 cm⁻¹ is a key indicator of the C-O-C ether linkage in the morpholine ring.[8] The C-N stretching vibration of the tertiary amine is also present.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

-

Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Table 5: UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~260 | ~2500-3500 L mol⁻¹ cm⁻¹ | π → π* |

Note: λ_max and ε can be solvent-dependent.

Interpretation and Causality:

-

The absorption maximum around 260 nm is characteristic of the π → π* electronic transition within the pyridine ring.[9] The morpholine ring itself does not have significant absorption in the standard UV-Vis range.

-

The position and intensity of the absorption can be influenced by the solvent polarity and pH due to potential protonation of the pyridine nitrogen.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a series of solutions of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) at known concentrations.

-

Instrument Setup:

-

Use a matched pair of cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to serve as a blank.

-

Fill the other cuvette with the sample solution.

-

-

Acquisition:

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Figure 3: Overview of spectroscopic techniques and the information they provide.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with the underlying principles and experimental protocols. By understanding and applying this information, researchers can confidently identify, purify, and structurally elucidate this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 24255-25-2 [matrix-fine-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine: A Privileged Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and materials science, certain heterocyclic scaffolds consistently emerge as foundational building blocks. 4-(Pyridin-2-yl)morpholine, a molecule integrating the pharmacologically significant pyridine ring with the versatile morpholine moiety, represents one such privileged structure. The unique combination of the electron-deficient pyridine ring and the saturated, conformationally flexible morpholine ring imparts a desirable balance of physicochemical properties, including aqueous solubility and metabolic stability, making it a highly attractive scaffold for medicinal chemists.[1]

This technical guide offers an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a causal understanding of its synthesis, structural characteristics, and critical role as a precursor in the development of advanced therapeutic agents, particularly in the realm of kinase inhibition.

Physicochemical and Structural Properties

The molecular identity of this compound is defined by its chemical formula, C₉H₁₂N₂O, and a molecular weight of approximately 164.20 g/mol .[2] Its structure, featuring a covalent bond between the C2 position of the pyridine ring and the nitrogen atom of the morpholine ring, dictates its chemical behavior and interaction with biological targets.

Key computational and physical data are summarized below, providing a quantitative basis for its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 24255-25-2 | [2][3] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [2] |

| LogP (calculated) | 0.9182 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

The TPSA and LogP values suggest a favorable profile for moderate hydrophilicity and potential membrane permeability, crucial attributes for orally bioavailable drugs. The presence of three hydrogen bond acceptors (the pyridine nitrogen, the morpholine nitrogen, and the morpholine oxygen) allows for multiple points of interaction with biological macromolecules.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNA_r) reaction. This method leverages the electrophilic nature of the pyridine ring, which is enhanced by the electronegativity of the ring nitrogen.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. A halogenated pyridine, typically 2-chloropyridine or 2-bromopyridine, serves as the electrophilic substrate. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the halide leaving group.

Caption: Generalized workflow for the SNA_r synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol provides a representative, self-validating methodology for the synthesis of this compound.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add morpholine (1.1 to 1.5 equivalents) to the solution. The slight excess of morpholine ensures the complete consumption of the starting halide and can also act as a base to neutralize the generated HCl.

-

Base Addition (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) to scavenge the acid byproduct (HX), which would otherwise protonate the morpholine, rendering it non-nucleophilic.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloropyridine is consumed. Microwave irradiation can be employed to significantly reduce reaction times.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum will exhibit two characteristic multiplets for the morpholine protons, typically integrating to 4 protons each. The protons on the carbons adjacent to the electronegative oxygen (H2', H6') are deshielded and will appear downfield (higher ppm) compared to the protons adjacent to the nitrogen (H3', H5').[4] The pyridine ring protons will appear in the aromatic region (typically 6.5-8.5 ppm), with distinct chemical shifts and coupling patterns characteristic of a 2-substituted pyridine.

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons. The carbons adjacent to the oxygen (C2', C6') will resonate downfield (around 66-68 ppm), while the carbons adjacent to the nitrogen (C3', C5') will be upfield (around 45-50 ppm).[4] Five distinct signals will be present in the aromatic region for the pyridine carbons.

For comparison, the related compound 4-(pyrazin-2-yl)morpholine shows ¹H NMR signals for the morpholine protons at δ 3.51–3.63 ppm and δ 3.79–3.90 ppm, and ¹³C NMR signals at δ 45.18 ppm and δ 66.93 ppm, illustrating the expected chemical shift separation.[7]

Representative ¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2', C6' (Morpholine) | ~67 | Adjacent to electronegative oxygen. |

| C3', C5' (Morpholine) | ~45 | Adjacent to nitrogen. |

| C2 (Pyridine) | >155 | Point of substitution, adjacent to ring N. |

| C3, C4, C5, C6 (Pyridine) | 105-150 | Aromatic region, specific shifts depend on substitution. |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 165.2.

Applications in Drug Discovery and Research

The this compound scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Its structural features allow it to function as a versatile "hinge-binding" motif, a critical interaction domain in many kinase inhibitors.

Caption: Key application areas for the core scaffold.

Kinase Inhibitors

Numerous studies have demonstrated the importance of the pyridinyl-morpholine core in the development of potent and selective kinase inhibitors.

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The morpholine group is a well-established component of many PI3K inhibitors. For instance, in the development of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives, the morpholine moiety is crucial for achieving potent inhibitory activity against the p110α isoform of PI3K.[8] The oxygen atom of the morpholine often forms a key hydrogen bond with the "hinge" region of the kinase active site, anchoring the inhibitor.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: In the optimization of JNK inhibitors, pyridine cores are explored as alternatives to pyrimidines. The 4-(pyrazol-3-yl)-pyridine series, for example, demonstrates how the pyridine ring serves as a central scaffold for arranging other pharmacophoric elements to achieve high potency.[9]

-

Akt/PKB Inhibitors: The pyridine ring has been incorporated into pyrazolopyridine-based inhibitors of Akt, where it serves to orient substituents for optimal interaction within the ATP-binding pocket.[10]

Ligands in Catalysis

The nitrogen atoms of both the pyridine and morpholine rings can act as ligands, coordinating with transition metals to form complexes used in catalysis. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is robust and well-understood, its physicochemical properties are favorable for drug development, and its structural motifs are frequently implicated in high-affinity interactions with important disease targets. For researchers in drug discovery, a thorough understanding of the chemistry and utility of this scaffold provides a powerful tool for the rational design of next-generation therapeutic agents.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 24255-25-2 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Crystal structure of 4-(pyrazin-2-yl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [repository.tcu.edu]

Unlocking the Therapeutic Potential of 4-(Pyridin-2-yl)morpholine: A Technical Guide for Novel Drug Discovery

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold, a structural motif consistently found in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and metabolic properties, enhancing drug-like characteristics such as aqueous solubility and metabolic stability.[2][3] When coupled with a pyridine ring, another cornerstone of pharmacologically active compounds, the resulting 4-(Pyridin-2-yl)morpholine core presents a compelling, yet underexplored, starting point for novel therapeutic development. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this promising chemical entity. We will delve into strategic derivatization, robust screening cascades, and mechanistic studies to unlock the full potential of this compound and its analogs.

Part 1: Strategic Compound Library Development

The foundation of any successful drug discovery campaign lies in a well-designed chemical library that allows for the systematic exploration of the chemical space around a core scaffold. For this compound, a strategic approach to analog synthesis is paramount for establishing robust Structure-Activity Relationships (SAR).

Rationale for Derivatization

The this compound scaffold offers several key positions for chemical modification to modulate its biological activity, selectivity, and pharmacokinetic properties. Our proposed derivatization strategy will focus on three primary vectors: the pyridine ring, the morpholine ring, and the nitrogen atom of the morpholine ring.

Proposed Synthetic Strategies

A robust and efficient synthetic route is crucial for generating a diverse library of analogs. The following details a proposed synthetic scheme for accessing a variety of this compound derivatives.

Core Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The parent scaffold, this compound, can be reliably synthesized via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2-halopyridines with morpholine, offering a versatile and high-yielding approach.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like BINAP (0.04 eq).

-

Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the flask with argon for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Library Design and Synthesis Workflow

The following diagram illustrates a proposed workflow for the generation of a focused library of this compound analogs.

Caption: Synthetic workflow for this compound and its analogs.

Part 2: Tiered Screening Cascade for Hit Identification

A systematic and tiered screening approach is essential to efficiently identify promising lead compounds from the synthesized library. This cascade should begin with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial screening phase should cast a wide net to explore a diverse range of potential therapeutic areas. Given the prevalence of the morpholine and pyridine motifs in various drug classes, we propose parallel screening in three key areas: oncology, central nervous system (CNS) disorders, and infectious diseases.

| Therapeutic Area | Assay Type | Rationale |

| Oncology | Cell Viability (e.g., MTT, CellTiter-Glo) | The morpholine moiety is a key component of several kinase inhibitors used in oncology.[4] |

| CNS Disorders | Neuronal Viability, Receptor Binding | Morpholine derivatives have shown activity as CNS stimulants and antidepressants.[3][5] |

| Infectious Diseases | Antimicrobial/Antiviral Activity | The morpholine scaffold is present in various antimicrobial and antifungal agents.[6][7] |

Experimental Protocol: High-Throughput Cell Viability Screen (MTT Assay)

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Tier 2: Hit Confirmation and Secondary Assays

Compounds demonstrating significant activity in the initial screens ("hits") should be subjected to more specific secondary assays to confirm their activity and begin to probe their mechanism of action.

Proposed Screening Cascade:

Caption: Tiered screening cascade for hit identification and lead selection.

Part 3: Lead Optimization and Preclinical Development

Once promising lead candidates have been identified and confirmed, the focus shifts to lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

A detailed analysis of the SAR from the initial library screen will guide the design of next-generation analogs. For example, if a particular substitution on the pyridine ring consistently leads to increased potency, further exploration of that chemical space is warranted.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to de-risk a drug discovery program.

| ADME/Tox Parameter | Assay |

| Solubility | Kinetic and Thermodynamic Solubility Assays |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| Metabolic Stability | Liver Microsomal Stability Assay |

| Cytotoxicity | In vitro cytotoxicity assays in non-cancerous cell lines |

In Vivo Efficacy Studies

The most promising lead compounds with favorable in vitro profiles should be advanced to in vivo efficacy studies in relevant animal models. The choice of model will be dictated by the therapeutic area of interest identified in the screening cascade.

Conclusion: A Path Forward

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its constituent privileged pharmacophores suggest a high probability of identifying bioactive compounds. The systematic approach outlined in this guide, encompassing strategic library design, a tiered screening cascade, and rigorous lead optimization, provides a clear and actionable path for researchers to explore the full therapeutic potential of this promising molecular framework. The journey from a chemical scaffold to a life-changing medicine is arduous, but with a well-defined research plan, the potential of this compound can be fully realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Pyridin-3-yl)morpholine (92670-29-6) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine and its Derivatives: A Privileged Scaffold in Medicinal Chemistry

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When integrated with a pyridine ring to form the 4-(pyridin-2-yl)morpholine scaffold, it gives rise to a versatile class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core structure, strategies for derivatization, structure-activity relationships (SAR), and their applications in various therapeutic areas, with a particular focus on kinase inhibition and antimicrobial activity. This guide aims to be a comprehensive resource, offering not only theoretical insights but also practical, step-by-step experimental protocols and data visualization to facilitate further research and development in this promising area of medicinal chemistry.

The this compound Core: Structure and Properties

The foundational structure, this compound, combines the aromatic, electron-deficient pyridine ring with the saturated, non-planar morpholine ring. This unique combination results in a molecule with a distinct set of properties that make it an attractive starting point for drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| CAS Number | 24255-25-2 | [3][4] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [3] |

| logP | 0.9182 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can influence the molecule's basicity and solubility. The pyridine ring offers multiple sites for modification and can engage in various interactions with biological targets, including π-stacking and hydrogen bonding.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is primarily achieved through two main strategies: nucleophilic aromatic substitution (SNA) and palladium-catalyzed amination.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and widely used method for the synthesis of 2-substituted pyridines.[5][6] The reaction involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by a nucleophile, in this case, morpholine. The reactivity of the halopyridine follows the order F > Cl > Br > I.[7]

General Reaction Scheme:

Caption: General scheme for SNAr of 2-halopyridines.

A detailed experimental protocol for the synthesis of this compound from 2-chloropyridine is provided below.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For less reactive halopyridines, such as 2-chloropyridines and 2-bromopyridines, palladium-catalyzed amination offers a more efficient and versatile alternative.[8][9] This reaction utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of the aryl halide with morpholine.[10]

General Reaction Scheme:

Caption: General scheme for Pd-catalyzed amination.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like RuPhos and BrettPhos often providing excellent results for the coupling of morpholine.[3]

Synthetic Strategies for Derivatization

The this compound scaffold offers multiple avenues for chemical modification to explore structure-activity relationships and optimize pharmacological properties. Derivatization can be targeted at either the pyridine ring or the morpholine ring.

Modification of the Pyridine Ring

The pyridine ring can be functionalized at various positions (3, 4, 5, and 6) through a range of organic reactions, including:

-

Electrophilic Aromatic Substitution: While less reactive than benzene, the pyridine ring can undergo electrophilic substitution, primarily at the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution: Introduction of additional substituents can be achieved by SNAr if a suitable leaving group is present.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups.

-

Lithiation and Subsequent Reaction with Electrophiles: This allows for the introduction of a wide variety of functional groups.

Modification of the Morpholine Ring

The morpholine ring can also be modified, although this is less common than pyridine ring derivatization. Strategies include the synthesis of morpholine analogues with substituents on the carbon atoms. For example, 4-pyridin-2-yl-2-(trifluoromethyl)morpholine has been synthesized.[11]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in a variety of therapeutic areas. This section will focus on their application as kinase inhibitors and antimicrobial agents, highlighting key SAR insights.

Kinase Inhibitors

The this compound scaffold is a prominent feature in many kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[12]

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) for PI3K Inhibition:

-

The Morpholine Moiety: The morpholine group is often crucial for activity, likely contributing to solubility and forming key interactions in the ATP-binding pocket of the kinase.

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact potency and selectivity. For example, in a series of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazin-4-yl)morpholine derivatives, different aryl substitutions led to varying IC50 values against PI3Kα.[12]

-

Fused Ring Systems: Extending the pyridine ring to form fused heterocyclic systems, such as in the pyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazine scaffold, has proven to be a successful strategy for developing potent PI3K inhibitors.[12]

Quantitative Bioactivity Data for Selected Kinase Inhibitors:

| Compound | Target | IC₅₀ (µM) | Reference |

| PI-103 | PI3Kα | 0.008 | [12] |

| Compound 9 | PI3Kα | 0.027 | [12] |

| Compound 10a | PI3Kα | 0.015 | [12] |

| Compound 10d | PI3Kα | 0.012 | [12] |

| Compound 10e | PI3Kα | 0.009 | [12] |

Antimicrobial Agents

Derivatives of this compound have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi.[13][14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Substitution at the 3- and 6-positions of the Pyridine Ring: In a series of 2-[6-(morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivatives, modifications at these positions led to compounds with significant activity against Mycobacterium smegmatis.[13]

-

Introduction of Azole Nuclei: The incorporation of 1,2,4-triazole and 1,3,4-thiadiazole moieties has been shown to enhance antimicrobial and antiurease activities.[13]

-

Fused Pyridopyrimidine Systems: Derivatives of 4-(2,5,7-trimethylpyrido[2,3-d]pyrimidin-4-yl)morpholine have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Quantitative Bioactivity Data for Selected Antimicrobial Agents:

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5b | S. aureus | 0.98 | [14] |

| Compound 5c | S. aureus | 1.95 | [14] |

| Compound 5f | E. coli | 0.48 | [14] |

| Compound 6 | E. coli | 0.98 | [14] |

| Compound 7 | S. aureus | 0.48 | [14] |

| Compound 14a | E. coli | 0.98 | [14] |

| Compound 12 | M. smegmatis | 15.6 | [13] |

Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring, such as its pKa and ability to improve brain permeability, make the this compound scaffold a promising starting point for the development of CNS-active agents.[15] Pyridine alkaloids themselves have shown a range of activities in the central nervous system.[16] Further research into derivatives of this compound for CNS targets is a promising avenue for drug discovery.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of the this compound core and a representative derivative.

Synthesis of this compound via SNAr

This protocol describes the synthesis of the parent compound from 2-chloropyridine and morpholine.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of a 4-(2-Arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazin-4-yl)morpholine Derivative

This protocol outlines a general procedure for the synthesis of a more complex derivative, inspired by the work on PI3K inhibitors.[12] The synthesis of the pyrrolo[2,1-f][7][8][10]triazine core is a multi-step process.[17][18]

Key Synthetic Steps:

-

Synthesis of the Pyrrolotriazine Core: This typically involves the construction of the fused ring system from appropriate pyrrole and triazine precursors.[17]

-

Introduction of the Aryl Group: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) can be used to install the aryl group at the 2-position of the pyrrolotriazine core.

-

Introduction of the Morpholine Moiety: The final step involves the nucleophilic aromatic substitution of a leaving group (e.g., a chlorine atom) at the 4-position of the pyrrolotriazine with morpholine.

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

-

Exploration of New Biological Targets: While kinase inhibition and antimicrobial activity are well-established, the potential of these derivatives against other targets, particularly in the CNS, remains largely untapped.

-

Development of More Selective Inhibitors: For targets like PI3K, the development of isoform-selective inhibitors is a key challenge to minimize off-target effects and improve therapeutic windows.

-

Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as C-H activation and flow chemistry, could streamline the synthesis of complex derivatives and expand the accessible chemical space.

-

In-depth Pharmacokinetic and Toxicological Profiling: As promising lead compounds emerge, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial for their advancement into clinical development.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. Its derivatives have demonstrated significant potential in a range of therapeutic areas, most notably as kinase inhibitors and antimicrobial agents. This technical guide has provided a comprehensive overview of the synthesis, derivatization, structure-activity relationships, and pharmacological applications of this important class of compounds. By providing both theoretical insights and practical guidance, we hope to empower researchers to further explore the potential of this compound derivatives in the development of new and effective medicines.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 24255-25-2|this compound|BLD Pharm [bldpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-chloro pyridine preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 12. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Foreword: Unveiling the Molecular Landscape of a Privileged Scaffold

An In-depth Technical Guide to the Theoretical Studies of 4-(Pyridin-2-yl)morpholine

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds is a cornerstone of rational drug design. The morpholine ring, with its inherent stability and ability to improve pharmacokinetic properties, is a frequent component in bioactive molecules.[1] Similarly, the pyridine nucleus is a ubiquitous feature in pharmaceuticals, prized for its electronic properties and hydrogen bonding capabilities. The compound this compound represents the covalent linkage of these two "privileged" structures, creating a molecule of significant interest for theoretical and experimental investigation.

This guide provides a comprehensive exploration of this compound from a theoretical and computational standpoint. We move beyond a simple recitation of data to explain the causality behind the computational choices, providing a framework for researchers to apply these methods to their own work. The protocols and analyses herein are designed to be self-validating systems, grounding theoretical predictions in the principles of quantum chemistry and spectroscopy.

Part 1: Molecular Geometry and Structural Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the molecule's atoms—its equilibrium geometry. This is not merely a descriptive exercise; the final geometry dictates the molecule's physical and chemical properties, from its spectroscopic signature to its potential interactions with a biological target.

Conformational Analysis

The structure of this compound consists of a planar pyridine ring attached to a non-planar morpholine ring. Crystal structure analyses of related compounds, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one and 4-(pyrazin-2-yl)morpholine, consistently show that the six-membered morpholine ring adopts a stable chair conformation .[2][3][4][5] This conformation minimizes steric strain and torsional strain among the atoms of the ring. The bond connecting the morpholine nitrogen to the pyridine ring (C-N bond) is typically found in an equatorial position, which is energetically more favorable than the axial position.[3]

Caption: 2D structure of this compound.

Protocol for Geometry Optimization

Density Functional Theory (DFT) is the computational workhorse for these calculations, offering a robust balance between accuracy and computational cost for organic molecules.[6][7] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used and has been shown to provide excellent geometric predictions for a broad range of molecules.

Step-by-Step Protocol:

-

Input Structure: Build an initial 3D structure of this compound using molecular modeling software. Ensure the morpholine ring is in a chair conformation.

-

Computational Method Selection:

-

Theory: DFT, specifically using the B3LYP functional.

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for heterocyclic systems.

-

-

Execution: Submit the structure for geometry optimization using a quantum chemistry package like Gaussian.[8] The calculation will iteratively adjust all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (a minimum on the potential energy surface).

-

Verification: After optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.

Predicted Geometric Parameters

| Parameter | Atom Pair/Triplet | Predicted Value | Significance |

| Bond Length | C-N (Pyridine-Morpholine) | ~1.38 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance with the pyridine ring. |

| C-O (Morpholine) | ~1.43 Å | Typical C-O single bond length. | |

| C-N (Morpholine) | ~1.46 Å | Typical C-N single bond length. | |

| Bond Angle | C-N-C (Pyridine) | ~117° | Consistent with sp² hybridization in an aromatic ring. |

| C-O-C (Morpholine) | ~111° | Reflects the sp³ hybridization of the oxygen atom. | |

| C-N-C (Morpholine) | ~110° | Reflects the sp³ hybridization of the nitrogen atom. | |

| Dihedral Angle | Pyridine Ring - Morpholine N | ~10-20° | The morpholine ring is slightly twisted relative to the plane of the pyridine ring to minimize steric hindrance. |

Note: Predicted values are based on DFT calculations of similar structures and general chemical principles.

Part 2: Theoretical Spectroscopic Analysis

Computational chemistry allows for the a priori prediction of spectra, which serves two purposes: it helps in the interpretation of experimental data and validates the accuracy of the computational model.

Caption: Workflow for theoretical spectroscopic prediction.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations determine the normal modes of vibration for the optimized structure. These calculated frequencies correspond to absorption peaks in an FT-IR spectrum.

Methodology Insight: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are often multiplied by a scaling factor (typically ~0.96 for B3LYP) for better agreement with experimental data.

Predicted FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | 3100 - 3000[9] |

| C-H Stretch (Aliphatic) | Morpholine Ring | 3000 - 2850 | 3000 - 2850[9] |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1450 | 1610 - 1450[10] |

| CH₂ Scissoring | Morpholine Ring | 1470 - 1440 | 1475 - 1445 |

| C-O-C Asymmetric Stretch | Morpholine Ether | 1140 - 1110 | 1150 - 1100[11] |

| C-N Stretch | Aryl-Amine | 1350 - 1250 | 1360 - 1250 |